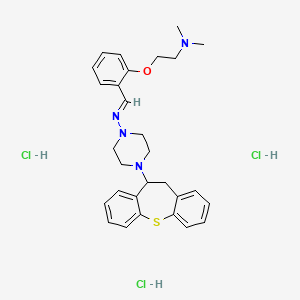
as-Triazin-3(2H)-one, 5,6-bis(p-methoxyphenyl)-2-(2-(4-methyl-1-piperazinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
as-Triazin-3(2H)-one, 5,6-bis(p-methoxyphenyl)-2-(2-(4-methyl-1-piperazinyl)ethyl)-: is a synthetic organic compound that belongs to the class of triazinones. Triazinones are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazin-3(2H)-one, 5,6-bis(p-methoxyphenyl)-2-(2-(4-methyl-1-piperazinyl)ethyl)- typically involves multi-step organic reactions. Common starting materials might include substituted anilines, piperazines, and triazine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be studied for its potential pharmacological activities. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. They could be investigated for activities such as anti-inflammatory, anti-cancer, or antimicrobial effects.
Industry
In the industrial sector, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of as-Triazin-3(2H)-one, 5,6-bis(p-methoxyphenyl)-2-(2-(4-methyl-1-piperazinyl)ethyl)- would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might be elucidated through biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triazinones: Other triazinone derivatives with different substituents.
Piperazine Derivatives: Compounds containing the piperazine moiety.
Phenyl Derivatives: Compounds with phenyl groups substituted at various positions.
Uniqueness
The uniqueness of as-Triazin-3(2H)-one, 5,6-bis(p-methoxyphenyl)-2-(2-(4-methyl-1-piperazinyl)ethyl)- lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
102486-47-5 |
|---|---|
Molekularformel |
C24H29N5O3 |
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
5,6-bis(4-methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,4-triazin-3-one |
InChI |
InChI=1S/C24H29N5O3/c1-27-12-14-28(15-13-27)16-17-29-24(30)25-22(18-4-8-20(31-2)9-5-18)23(26-29)19-6-10-21(32-3)11-7-19/h4-11H,12-17H2,1-3H3 |
InChI-Schlüssel |
PQVDOHYOUIVUAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCN2C(=O)N=C(C(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


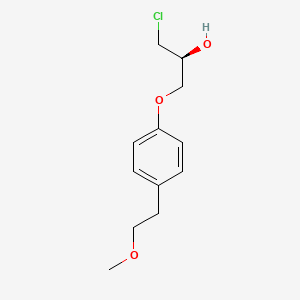
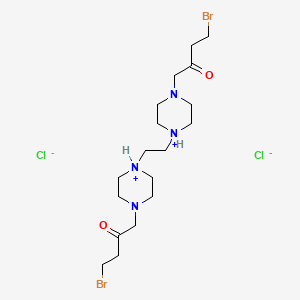
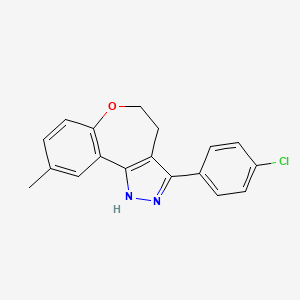
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] benzoate](/img/structure/B12734037.png)
![9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12734051.png)
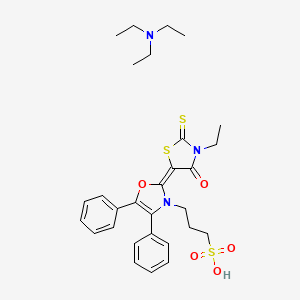


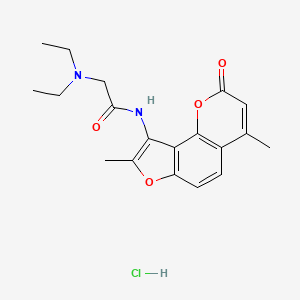
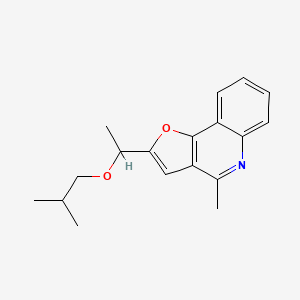
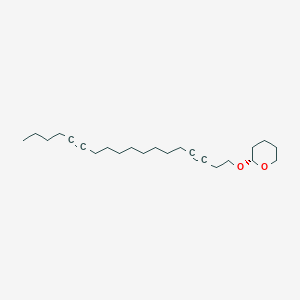
![8-(2,4-dichlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12734086.png)
